3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE
Description
The compound 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE is a heterocyclic organic molecule featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 4. This oxazole moiety is linked via a propan-1-one bridge to an azetidine ring, which is further substituted with a 1,2,4-oxadiazol-5-yl group bearing a furan-2-yl substituent.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-10-13(11(2)24-19-10)5-6-15(22)21-8-12(9-21)17-18-16(20-25-17)14-4-3-7-23-14/h3-4,7,12H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJARBGQYBNEHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the oxazole, furan, and oxadiazole rings. These components are then linked together through a series of condensation and cyclization reactions under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of high-throughput screening and optimization techniques can help in identifying the most efficient synthetic routes and reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Diversity: The target compound uniquely combines 1,2-oxazole, 1,2,4-oxadiazole, and azetidine rings, whereas analogs like and focus on oxadiazole cores with aromatic or acidic substituents.
Methyl groups on the oxazole ring (target compound) may increase lipophilicity compared to phenyl groups in , influencing solubility and membrane permeability .
Physicochemical Properties :
- The target compound’s higher molecular weight (432.45 g/mol) compared to analogs (248–279 g/mol) suggests differences in bioavailability and pharmacokinetics.
- Carboxylic acid groups in enhance water solubility, whereas the ketone and azetidine groups in the target compound may favor organic solvent compatibility .
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical data.
Chemical Structure
The compound consists of several functional groups that contribute to its biological properties. The presence of oxazole and oxadiazole rings is noteworthy due to their established roles in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes the formation of the oxazole and oxadiazole rings through cyclization reactions followed by functionalization to introduce the azetidine and propanone moieties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing oxazole and oxadiazole rings have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 4.69 |
| Compound B | S. aureus | 5.64 |
| Compound C | P. aeruginosa | 13.40 |
These results suggest that modifications in the structure can enhance or diminish the antimicrobial efficacy.
Antifungal Activity
In addition to antibacterial properties, compounds similar to the target molecule have demonstrated antifungal activity. For example, compounds with furan and oxadiazole functionalities showed inhibition against Candida albicans.
Table 2: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | C. albicans | 16.69 |
| Compound E | Fusarium oxysporum | 56.74 |
Hemorheological Activity
The hemorheological properties of related compounds have been studied extensively, revealing potential applications in improving blood flow and reducing viscosity. For example, a derivative of cytisine with an oxazole group exhibited significant hemorheological activity comparable to established angioprotective agents like pentoxifylline .
Case Studies
In a recent study focusing on the biological evaluation of similar compounds, researchers conducted in vitro tests to assess their effects on various microbial strains. The results indicated that compounds with structural similarities to our target compound displayed promising antibacterial and antifungal activities.
Case Study Summary:
- Objective: Evaluate antimicrobial efficacy.
- Method: In vitro testing against Gram-positive and Gram-negative bacteria.
- Findings: Compounds exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli.
Q & A
Basic Research Questions
Q. What methodological steps are critical for synthesizing 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one with high purity?
- Answer : Synthesis requires careful selection of reagents and reaction conditions. For example, oxadiazole formation often involves refluxing precursors in ethanol (as seen in similar compounds) , while azetidine coupling may necessitate anhydrous conditions to avoid side reactions. Purification via recrystallization (e.g., DMF-EtOH mixtures) is crucial for isolating the target compound . Yield optimization can be achieved by varying reaction times and stoichiometric ratios, followed by HPLC or TLC validation.
Q. Which analytical techniques are indispensable for structural confirmation of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for verifying connectivity, particularly for distinguishing oxazole, oxadiazole, and azetidine moieties. X-ray crystallography provides definitive proof of stereochemistry and crystal packing . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.
Q. How should researchers conduct a systematic literature review to identify gaps in knowledge about this compound?
- Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords such as "oxadiazole-azetidine hybrids," "heterocyclic synthesis," and "biological activity." Prioritize peer-reviewed journals and exclude non-academic sources (e.g., BenchChem) . Analyze prior studies for unresolved issues, such as conflicting bioactivity data or unoptimized synthetic routes, to define novel research objectives.
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Answer : DFT calculations (e.g., B3LYP/6-311G**) model molecular orbitals, charge distribution, and potential reaction pathways. For instance, the electron-withdrawing oxadiazole ring may influence azetidine ring stability, while furan’s π-system could affect intermolecular interactions . Compare computed NMR shifts with experimental data to validate accuracy .
Q. What experimental design strategies address contradictions between predicted and observed biological activity?
- Answer : If in vitro assays contradict computational predictions (e.g., lower antimicrobial activity than expected), reevaluate assay conditions (e.g., bacterial strain selection, compound solubility). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly. Cross-validate results with structural analogs to isolate contributing factors (e.g., steric hindrance in the azetidine ring) .
Q. How can multi-disciplinary approaches optimize the environmental stability assessment of this compound?
- Answer : Adopt a tiered protocol:
- Phase 1 : Determine hydrolysis rates under varying pH and temperature (OECD Guideline 111).
- Phase 2 : Use LC-MS/MS to identify degradation products and assess their ecotoxicity (e.g., Daphnia magna assays) .
- Phase 3 : Model environmental fate via software like EPI Suite, incorporating experimental data to refine predictions .
Q. What strategies mitigate challenges in synthesizing azetidine-containing derivatives?
- Answer : Azetidine rings are prone to ring-opening under acidic conditions. Use protective groups (e.g., Boc) during synthesis and employ mild deprotection methods (e.g., TFA in dichloromethane). Monitor reactions via in situ FTIR to detect intermediates. For sterically hindered couplings, microwave-assisted synthesis may enhance efficiency .
Methodological Considerations for Data Interpretation
- Handling Tautomerism : The furan-oxadiazole moiety may exhibit thiol-thione tautomerism, affecting spectroscopic interpretations. Use dynamic NMR or UV-Vis spectroscopy to characterize tautomeric equilibria .
- Crystallography Challenges : Poor crystal growth due to molecular flexibility can be addressed by co-crystallization with stabilizing agents (e.g., crown ethers) or using nano-crystallization techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
